

# A Technical Guide to the Discovery and History of Yttrium Bromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Yttrium bromide*

Cat. No.: *B078790*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, history, and key experimental protocols related to **yttrium bromide** ( $YBr_3$ ). It is intended to serve as a technical resource, summarizing critical data and methodologies for scientific and research applications.

## Introduction: The Element Yttrium

The history of **yttrium bromide** is intrinsically linked to the discovery of its parent element, yttrium. In 1787, a part-time chemist named Carl Axel Arrhenius discovered an unusual black mineral in a quarry near the village of Ytterby, Sweden.<sup>[1][2]</sup> He named it "ytterbite" and sent samples for further analysis.<sup>[1]</sup> In 1794, the Finnish chemist Johan Gadolin, at the Royal Academy of Åbo, identified a new "earth" (oxide) within this mineral, which he separated and analyzed.<sup>[1][2][3][4]</sup> This discovery was confirmed in 1797 by Anders Gustaf Ekeberg, who named the new oxide "yttria".<sup>[1][2]</sup>

It wasn't until 1828 that the impure metallic form of yttrium was first isolated by Friedrich Wöhler, who achieved this by reducing anhydrous yttrium chloride with potassium.<sup>[2][4][5]</sup> Later, in 1843, Carl Gustaf Mosander demonstrated that "yttria" was actually a mixture of three different oxides: yttrium oxide, terbium oxide, and erbium oxide.<sup>[1][2][4]</sup> This finding solidified yttrium's place as a distinct element. The element is named after the Swedish village of Ytterby, which also lent its name to the elements erbium, terbium, and ytterbium.<sup>[3][4]</sup>

# Yttrium Bromide (YBr<sub>3</sub>): Synthesis and Properties

Yttrium(III) bromide is an inorganic compound with the chemical formula YBr<sub>3</sub>.<sup>[6][7]</sup> It is a white, crystalline solid that is highly soluble in water.<sup>[6][8][9]</sup> The compound is hygroscopic, meaning it readily absorbs moisture from the air.<sup>[10][11]</sup>

The key physical and chemical properties of **yttrium bromide** are summarized in the table below for easy reference.

| Property          | Value                                                   | References    |
|-------------------|---------------------------------------------------------|---------------|
| Chemical Formula  | YBr <sub>3</sub>                                        | [6][7][9]     |
| Molecular Weight  | 328.62 g/mol                                            | [7][8][10]    |
| Appearance        | White crystalline solid, colorless hygroscopic crystals | [6][7][9][11] |
| Melting Point     | 904 °C (1177 K, 1659 °F)                                | [7][8][9][11] |
| Water Solubility  | 83.3 g/100 mL at 30°C                                   | [11]          |
| CAS Number        | 13469-98-2                                              | [7][9][10]    |
| Crystal Structure | Monoclinic (C2/m) or Hexagonal (P6 <sub>3</sub> /mmc)   | [12][13]      |

**Yttrium bromide** is known to crystallize in at least two different structures. One is a monoclinic C2/m space group, which is described as being two-dimensional, consisting of YBr<sub>3</sub> sheets.<sup>[12]</sup> In this structure, Y<sup>3+</sup> is bonded to six Br<sup>1-</sup> atoms, forming edge-sharing YBr<sub>6</sub> octahedra.<sup>[12]</sup> Another predicted structure is hexagonal (space group P6<sub>3</sub>/mmc), which is one-dimensional and consists of YBr<sub>3</sub> ribbons.<sup>[13]</sup>

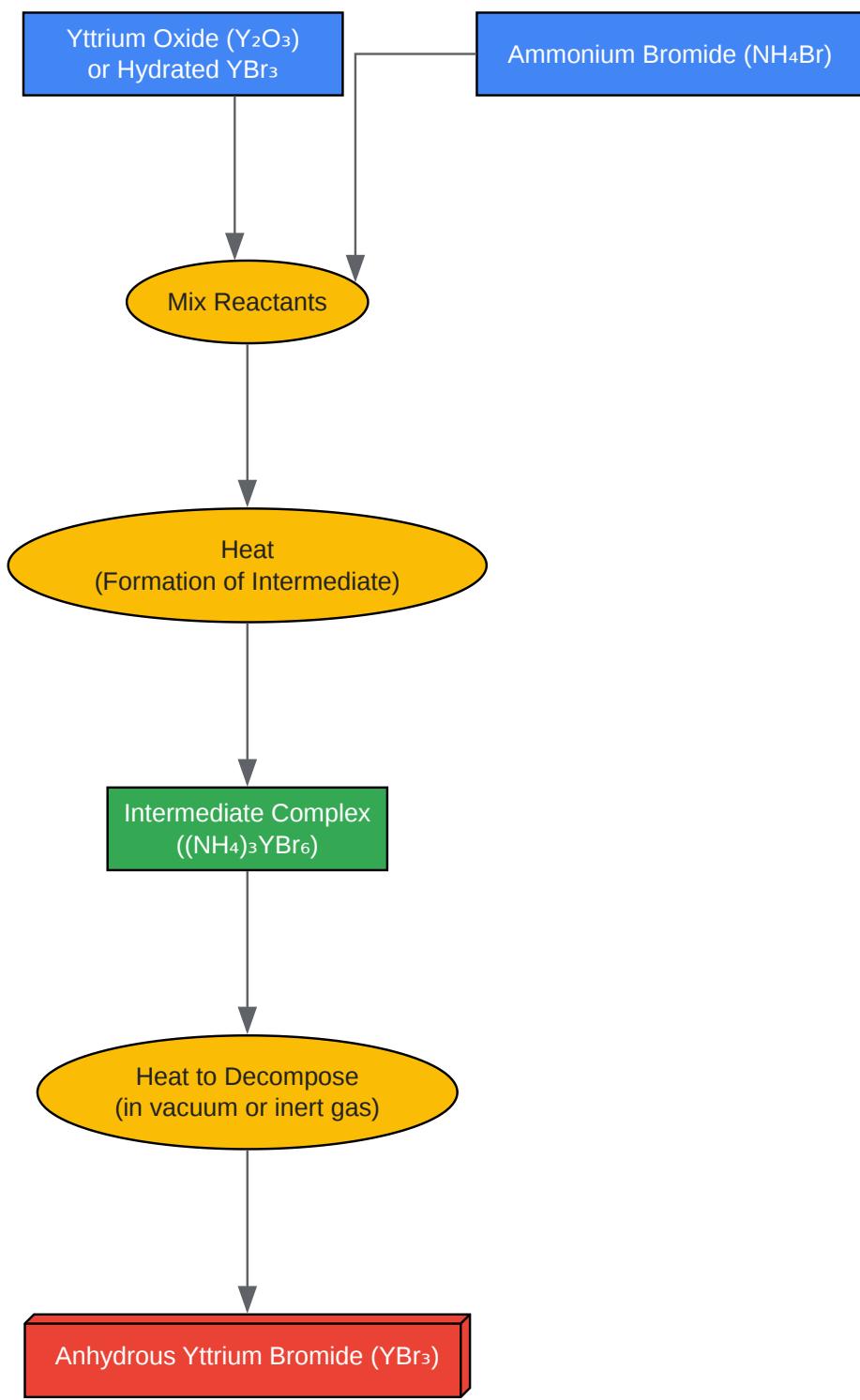
## Experimental Protocols: Synthesis of Anhydrous Yttrium Bromide

The synthesis of anhydrous yttrium halides requires specific methodologies, as direct heating of the hydrated salts will result in the formation of yttrium oxyhalides (YOX).<sup>[14]</sup> Several

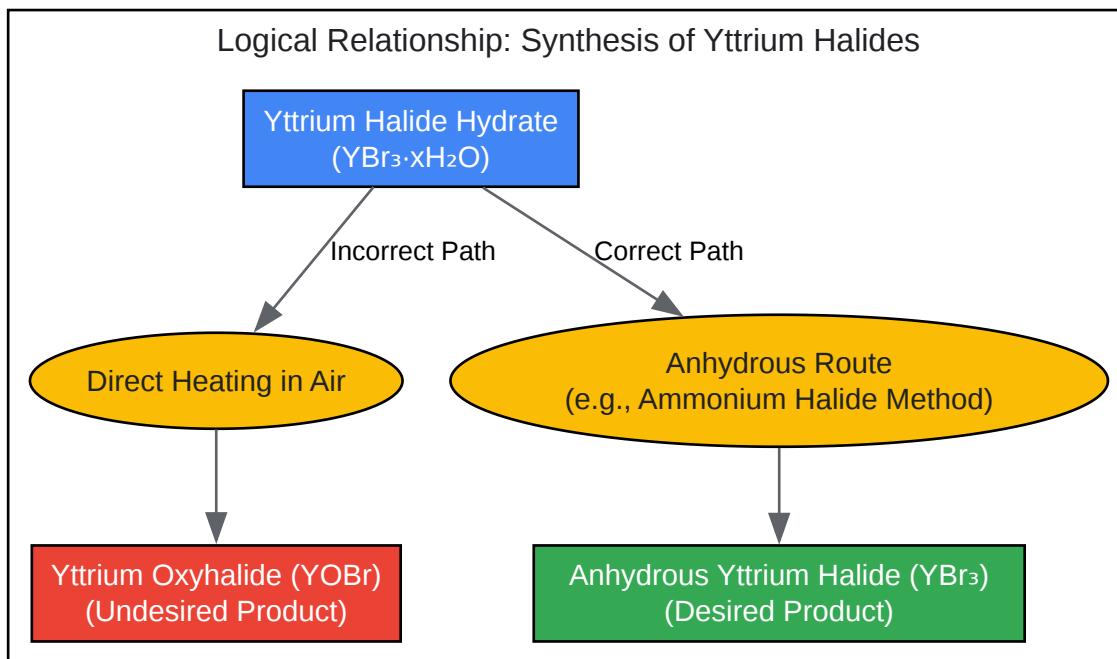
effective protocols have been developed for the preparation of pure, anhydrous **yttrium bromide**.

This is a widely cited and effective method for producing anhydrous rare earth bromides, including  $\text{YBr}_3$ .<sup>[6]</sup>

- Principle: The reaction of yttrium oxide ( $\text{Y}_2\text{O}_3$ ) or hydrated **yttrium bromide** ( $\text{YBr}_3 \cdot x\text{H}_2\text{O}$ ) with an excess of ammonium bromide ( $\text{NH}_4\text{Br}$ ). The reaction proceeds through a stable intermediate,  $(\text{NH}_4)_3\text{YBr}_6$ .<sup>[6][7]</sup> Subsequent heating of this intermediate decomposes it to yield the final anhydrous  $\text{YBr}_3$ .
- Detailed Methodology:
  - Mixing: Yttrium oxide is thoroughly mixed with an excess of ammonium bromide.
  - Heating: The mixture is heated in a controlled environment. This can be done in a tube furnace.
  - Intermediate Formation: The initial heating step leads to the formation of the hexabromoyttrate(III) complex,  $(\text{NH}_4)_3\text{YBr}_6$ .
  - Decomposition: The temperature is then carefully raised to decompose the intermediate. The ammonium bromide sublimes and the complex breaks down, leaving behind pure, anhydrous **yttrium bromide**.
  - Final Step: The product is often heated under a vacuum or in a current of dry, inert gas (like nitrogen) to remove any remaining volatile impurities or unreacted ammonium bromide.<sup>[15]</sup>


Another documented method involves the direct reaction of yttrium carbide with elemental bromine.<sup>[6]</sup>

- Principle: This is a direct combination reaction where yttrium carbide ( $\text{YC}_2$ ) reacts with bromine ( $\text{Br}_2$ ) at elevated temperatures.
- Detailed Methodology:


- Reactants: Yttrium carbide powder is placed in a reaction vessel.
- Reaction Conditions: Elemental bromine is passed over the heated yttrium carbide.
- Product Formation: The reaction yields anhydrous **yttrium bromide**. This method is less common than the ammonium bromide route due to the handling requirements of elemental bromine and yttrium carbide.

## Visualizations: Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language.

Experimental Workflow: Ammonium Bromide Route for Anhydrous  $\text{YBr}_3$  Synthesis[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of anhydrous **Yttrium Bromide** via the ammonium bromide route.



[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the correct and incorrect pathways for synthesizing anhydrous yttrium halides.

## Early Applications and Modern Relevance

While the earliest work focused on fundamental characterization, yttrium compounds have found numerous applications over the decades. Yttrium oxide was a crucial component in phosphors for color television cathode ray tubes (CRTs).<sup>[5][16][17]</sup> Today, yttrium and its compounds are vital in various high-tech fields, including:

- LEDs and Phosphors: Yttrium aluminum garnet (YAG) is a key component in white LEDs.<sup>[1]</sup>
- Lasers: YAG crystals, when doped with elements like neodymium, are used in powerful lasers for cutting and medical procedures.<sup>[16][17]</sup>
- Alloys: Yttrium is used to increase the strength of aluminum and magnesium alloys.<sup>[4]</sup>

- Superconductors: Yttrium barium copper oxide (YBCO) was a landmark high-temperature superconductor.[16][17]

For drug development professionals, the well-defined chemistry of yttrium and its ability to form stable complexes make it a subject of interest in areas such as radioisotope delivery, where the radioactive isotope yttrium-90 is used in cancer therapy.[4] The synthesis of stable yttrium compounds, like  $\text{YBr}_3$ , is a foundational step for further research into these advanced applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Yttrium - Wikipedia [en.wikipedia.org]
- 2. briandcolwell.com [briandcolwell.com]
- 3. Yttrium | Y (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yttrium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. azom.com [azom.com]
- 6. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 7. aemree.com [aemree.com]
- 8. americanelements.com [americanelements.com]
- 9. WebElements Periodic Table » Yttrium » yttrium tribromide [webelements.com]
- 10. Yttrium bromide | Br<sub>3</sub>Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Yttrium(III) bromide | 13469-98-2 [chemicalbook.com]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. Yttrium compounds - Wikipedia [en.wikipedia.org]
- 15. srdata.nist.gov [srdata.nist.gov]

- 16. magicalptelements.com [magicalptelements.com]
- 17. sybrina.com [sybrina.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Yttrium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078790#discovery-and-history-of-yttrium-bromide\]](https://www.benchchem.com/product/b078790#discovery-and-history-of-yttrium-bromide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)